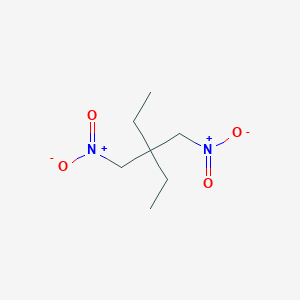

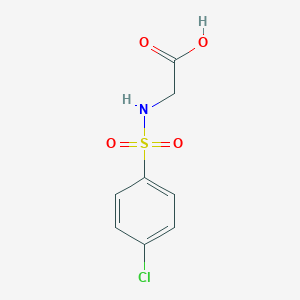

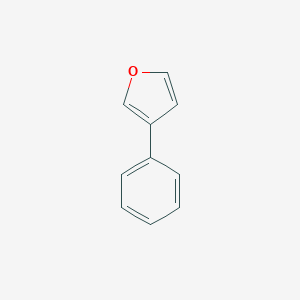

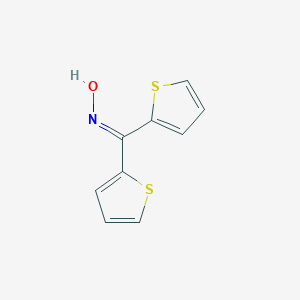

Di(thiophen-2-yl)methanone oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiophene derivatives, such as Di(thiophen-2-yl)methanone oxime, can be synthesized using classic synthetic methods . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .

Chemical Reactions Analysis

Thiophene and its derivatives, including Di(thiophen-2-yl)methanone oxime, can undergo various substitution reactions. These include nucleophilic, electrophilic, and radical reactions . The position, number, and type of substituents on the core structure have remarkable effects on these reactions .

Physical And Chemical Properties Analysis

Di(thiophen-2-yl)methanone oxime has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is also an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its water solubility is classified as soluble, with a Log S (ESOL) of -3.6 .

Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells

Di(thiophen-2-yl)methanone has been used in the development of organic sensitizers for dye-sensitized solar cells . The insertion of more thiophenyl units in the π-spacer effectively alters the absorption properties of the di(thiophen-2-yl)phenylamine-based dyes to be more suitable for the solar spectrum .

Organic Light Emitting Diodes (OLEDs)

Derivatives of diphenylamine and benzothiadiazole, which are structurally similar to N-(dithiophen-2-ylmethylidene)hydroxylamine, have been used in optoelectronic devices such as OLEDs .

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, which are structurally similar to N-(dithiophen-2-ylmethylidene)hydroxylamine, have been synthesized and tested for their fungicidal activity . These compounds have shown excellent fungicidal activities against cucumber downy mildew .

Antimicrobial Activity

Thiophene derivatives have been synthesized and tested for their antimicrobial activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

Chemical Probes

Di(thiophen-2-yl)methanone has been used in the synthesis of chemical probes . These probes have been evaluated for their selectivity with various metal ions .

Chemical Synthesis

Di(thiophen-2-yl)methanone is a valuable precursor for the preparation of various classes of organic compounds . It can be used in multi-component reactions for the synthesis of new heterocyclic compounds .

Direcciones Futuras

Thiophene-based analogs, including Di(thiophen-2-yl)methanone oxime, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthetic methods for their production.

Mecanismo De Acción

Target of Action

Di(thiophen-2-yl)methanone oxime, also known as N-(dithiophen-2-ylmethylidene)hydroxylamine, is a complex organic compound. This hybrid molecule has shown highly selective fluorescent sensing properties towards Fe3+ ions when compared to other competitive metal ions .

Mode of Action

The interaction of the compound with its target, Fe3+ ions, results in changes in the photophysical properties of the synthesized hybrid molecule . The compound’s mode of action is primarily through its interaction with these ions, leading to changes in fluorescence.

Result of Action

The primary result of the compound’s action is the change in fluorescence when interacting with Fe3+ ions . This property makes it a potential fluorescent chemosensor for the selective and specific detection of Fe3+ ions .

Propiedades

IUPAC Name |

N-(dithiophen-2-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSSDPITEOFAMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=NO)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379410 |

Source

|

| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(thiophen-2-yl)methanone oxime | |

CAS RN |

10558-44-8 |

Source

|

| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.